![molecular formula C22H19FN4O4 B245045 N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B245045.png)
N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fmoc-OSu, and it is widely used in the synthesis of peptides and proteins. Fmoc-OSu is a derivative of the amino acid, phenylalanine, and it has a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide is not well understood. However, it is believed that this compound acts as a coupling reagent in peptide bond formation.
Biochemical and Physiological Effects:
N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide does not have any known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide in lab experiments is its ability to act as a coupling reagent in peptide bond formation. This compound is also relatively easy to synthesize, which makes it a cost-effective option for peptide synthesis. However, one of the limitations of using Fmoc-OSu is that it can be difficult to remove the Fmoc protecting group from the synthesized peptide.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide in scientific research. One potential direction is the development of new coupling reagents for peptide synthesis that are more effective than Fmoc-OSu. Another potential direction is the use of Fmoc-OSu in the synthesis of novel peptides and proteins for therapeutic applications. Additionally, Fmoc-OSu could be used in the development of new drug delivery systems.
Conclusion:
In conclusion, N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide is a chemical compound that has several potential applications in scientific research. This compound is widely used in the synthesis of peptides and proteins, and it has the potential to be used in the development of new drug delivery systems. While there are limitations to the use of Fmoc-OSu, its cost-effectiveness and ease of synthesis make it a valuable tool in peptide synthesis. There are also several future directions for the use of Fmoc-OSu in scientific research, including the development of new coupling reagents and the synthesis of novel peptides and proteins for therapeutic applications.
Synthesemethoden
The synthesis of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide involves several steps. The first step involves the synthesis of 4-fluorobenzoic acid, which is then converted to 4-fluorobenzoyl chloride. The next step involves the reaction of 4-fluorobenzoyl chloride with 2-aminobenzotriazole to produce N-(4-fluorobenzoyl)-2-aminobenzotriazole. Finally, the N-(4-fluorobenzoyl)-2-aminobenzotriazole is reacted with 3,4,5-trimethoxybenzylamine to produce N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide has several potential applications in scientific research. One of the major applications of this compound is in the synthesis of peptides and proteins. Fmoc-OSu is widely used as a protecting group in peptide synthesis, and it is also used as a coupling reagent in peptide bond formation.
Eigenschaften
Molekularformel |
C22H19FN4O4 |
---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H19FN4O4/c1-29-19-10-13(11-20(30-2)21(19)31-3)22(28)24-15-6-9-17-18(12-15)26-27(25-17)16-7-4-14(23)5-8-16/h4-12H,1-3H3,(H,24,28) |
InChI-Schlüssel |
SCVXUZALFYWQGU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.